![molecular formula C22H27N3O3 B7535143 4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BB-1101 and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BB-1101 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition may lead to the inhibition of cell growth and the activation of immune cells.
Biochemical and Physiological Effects:
BB-1101 has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the activation of immune cells, and the modulation of the immune response. BB-1101 has also been found to have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
BB-1101 has several advantages for use in lab experiments, including its availability and its low toxicity. However, BB-1101 also has some limitations, including its high cost and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on BB-1101, including further studies on its mechanism of action, its potential as a cancer treatment, and its potential as a treatment for neurodegenerative diseases. Additionally, research on the use of BB-1101 in combination with other drugs may be warranted.
Synthesemethoden
BB-1101 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. In solid-phase synthesis, the compound is synthesized on a solid support, while in solution-phase synthesis, the compound is synthesized in a solution.
Wissenschaftliche Forschungsanwendungen
BB-1101 has been used in a variety of scientific research applications, including cancer research, neurology, and immunology. In cancer research, BB-1101 has been found to inhibit the growth of cancer cells and may have potential as a cancer treatment. In neurology, BB-1101 has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. In immunology, BB-1101 has been found to have potential as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-19-13-12-16(15-20(19)28-2)7-6-14-23-22(26)11-5-10-21-24-17-8-3-4-9-18(17)25-21/h3-4,8-9,12-13,15H,5-7,10-11,14H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFCHMHXFWRCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCNC(=O)CCCC2=NC3=CC=CC=C3N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.